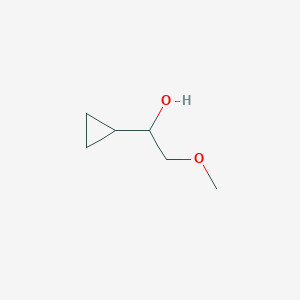

1-Cyclopropyl-2-methoxyethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-2-methoxyethan-1-ol is a chemical compound with the CAS Number: 1340053-94-2 . It has a molecular weight of 116.16 and is a liquid at room temperature . The IUPAC name for this compound is 1-cyclopropyl-2-methoxyethanol .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-methoxyethan-1-ol is 1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It has a predicted boiling point of 168.8±8.0 °C and a predicted density of 1.063±0.06 g/cm3 . The compound’s pKa is predicted to be 14.36±0.20 .

科学的研究の応用

Stereocontrolled Synthesis

- 1-Cyclopropyl-2-methoxyethan-1-ol and its derivatives are used in stereocontrolled synthetic approaches. A study by Baird, Huber, and Clegg (2001) demonstrated the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes through a procedure involving 1,3-dipolar cycloaddition followed by reduction, highlighting its application in complex organic syntheses (Baird, Huber, & Clegg, 2001).

Cascade Construction of Functionalized Compounds

- Lewis acid-catalyzed cascade constructions utilize arylmethylenecyclopropanes, closely related to 1-Cyclopropyl-2-methoxyethan-1-ol, to create functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, described by Yao and Shi (2007), demonstrates the compound's versatility in organic synthesis (Yao & Shi, 2007).

Catalytic Synthesis Processes

- The compound plays a role in catalytic synthesis processes. Gabriele et al. (2000) discussed the use of 4-yn-1-ols, similar to 1-Cyclopropyl-2-methoxyethan-1-ol, in palladium-catalyzed syntheses, leading to the formation of methoxycarbonyl methylene tetrahydrofurans (Gabriele et al., 2000).

Photochemical Studies

- In photochemical studies, derivatives of 1-Cyclopropyl-2-methoxyethan-1-ol have been used to understand electron-transfer photochemistry. Herbertz and Roth (1998) utilized vinylcyclopropane, a related compound, to explore nucleophilic attacks and reaction patterns (Herbertz & Roth, 1998).

Asymmetric Synthesis of Cyclopropanes

- Cruz et al. (2005) used a reaction involving 2-methoxyfuran and a related compound for the asymmetric synthesis of cyclopropanes, highlighting its application in creating specific molecular configurations (Cruz et al., 2005).

Catalyzed Rearrangement Reactions

- Donnelly and Hoey (1975) demonstrated the use of cyclopropyl epoxides in acid-catalyzed rearrangement reactions to form 1- and 2- arylcyclobutenes, a process relevant to compounds like 1-Cyclopropyl-2-methoxyethan-1-ol (Donnelly & Hoey, 1975).

Safety and Hazards

The safety information available indicates that 1-Cyclopropyl-2-methoxyethan-1-ol has some hazards associated with it. The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation or serious eye irritation . The signal word for this compound is "Warning" .

特性

IUPAC Name |

1-cyclopropyl-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMHQGRMQFQPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-methoxyethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2885808.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)

![1-(2-hydroxyethyl)-2-imino-N-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885811.png)